Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate
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Description
Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
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Biological Activity
Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N2O7S2, with a molecular weight of approximately 494.58 g/mol. The structure consists of a benzo[b]thiophene core, which is known for its diverse biological activities, linked to a pyrrolidinyl sulfonamide moiety and a thiourea group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and pyrrole derivatives. For instance, pyrrole-based compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the pyrrolidinyl sulfonamide group in the compound may enhance its antibacterial efficacy, as seen in related structures.
Antitubercular Activity
Research has demonstrated that benzo[b]thiophene derivatives exhibit promising antitubercular activity. A study evaluated several benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis, revealing MIC values as low as 0.60 μg/mL for highly active compounds . Given the structural similarities, it is plausible that this compound may exhibit comparable efficacy.
Cytotoxicity and Anticancer Activity
The compound's potential anticancer properties are supported by studies on similar thiophene derivatives, which have shown low cytotoxicity against human cancer cell lines while maintaining high selectivity indices . The incorporation of the thiourea moiety is believed to contribute to enhanced cytotoxic effects by interfering with cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiourea and sulfonamide groups often act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
- DNA Intercalation : The planar structure of the benzo[b]thiophene core allows for potential intercalation into DNA, leading to inhibition of replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies provide insight into the biological activities associated with similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties, demonstrating significant activity against resistant strains .
- Antitubercular Screening : A focused library of benzo[b]thiophene derivatives was screened for activity against M. tuberculosis, identifying lead compounds with MIC values below 1 μg/mL .
Properties
IUPAC Name |
methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-30-21(27)19-18(16-6-2-3-7-17(16)32-19)23-22(31)24-20(26)14-8-10-15(11-9-14)33(28,29)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H2,23,24,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVNICZZRXRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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